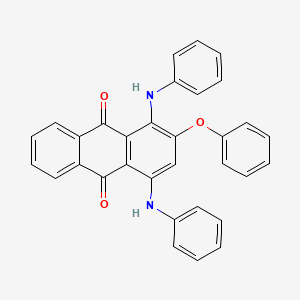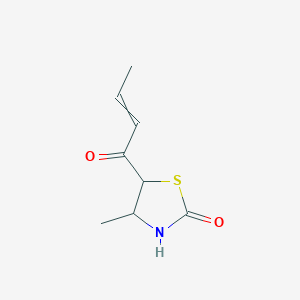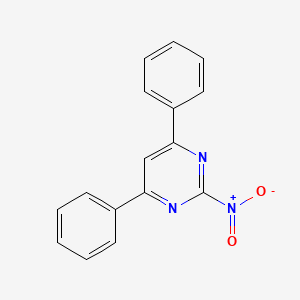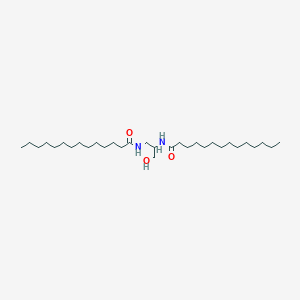
1-Methyl-3-nitropyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-nitropyridin-1-ium bromide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a methyl group at the nitrogen atom and a nitro group at the third position of the pyridine ring, with bromide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitropyridin-1-ium bromide can be synthesized through a series of chemical reactions involving pyridine derivatives. One common method involves the nitration of 1-methylpyridine to introduce the nitro group at the third position. This is followed by quaternization with methyl bromide to form the final product. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and quaternization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-nitropyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products Formed:
Oxidation: Various nitro derivatives depending on the extent of oxidation.
Reduction: 1-Methyl-3-aminopyridin-1-ium bromide.
Substitution: Products depend on the nucleophile used, such as 1-methyl-3-hydroxypyridin-1-ium bromide
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-nitropyridin-1-ium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methyl-3-nitropyridin-1-ium bromide involves its ability to participate in redox reactions. It can effectively oxidize NADH to NAD+, disrupting cellular metabolic processes. This redox activity is attributed to the formation of reactive intermediates, such as the 1-methyl-3-nitropyridinyl radical, which can interact with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-nitropyridin-1-ium bromide: Similar structure but with the nitro group at the fourth position.
1-Methyl-3-chloropyridin-1-ium bromide: Chlorine substituent instead of the nitro group.
1-Methyl-3-aminopyridin-1-ium bromide: Amino group instead of the nitro group
Uniqueness: 1-Methyl-3-nitropyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct redox properties and reactivity. The presence of both the methyl and nitro groups in the pyridine ring enhances its ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
105752-56-5 |
|---|---|
Molekularformel |
C6H7BrN2O2 |
Molekulargewicht |
219.04 g/mol |
IUPAC-Name |
1-methyl-3-nitropyridin-1-ium;bromide |
InChI |
InChI=1S/C6H7N2O2.BrH/c1-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GEZUWSANQBFBEY-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)[N+](=O)[O-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)

![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)



![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)




![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

